

# Quantum chemical calculations for "3-(1-Phenylethyl)phenol"

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## Compound of Interest

Compound Name: 3-(1-Phenylethyl)phenol

Cat. No.: B15181138

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An In-depth Technical Guide to the Quantum Chemical Analysis of **3-(1-Phenylethyl)phenol**

## Introduction

**3-(1-Phenylethyl)phenol** is a biphenolic compound with potential applications in medicinal chemistry and materials science. Its structural and electronic properties are crucial for understanding its reactivity, intermolecular interactions, and potential as a drug candidate. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can guide experimental research and development.

This technical guide outlines a comprehensive quantum chemical study of **3-(1-Phenylethyl)phenol**. It details the computational protocols for geometry optimization, vibrational frequency analysis, and the calculation of key electronic and thermodynamic properties. The methodologies and data presented herein are representative of a standard computational workflow for organic molecules of similar complexity, aimed at providing researchers, scientists, and drug development professionals with a foundational understanding of the molecule's intrinsic characteristics.

## Computational Methodology

The theoretical analysis of **3-(1-Phenylethyl)phenol** is conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

[1][2][3][4] The calculations are performed with a widely-used computational chemistry software package such as Gaussian.[5][6][7][8]

1. Geometry Optimization: The initial molecular structure of **3-(1-Phenylethyl)phenol** is built and subjected to full geometry optimization without any symmetry constraints. This process is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31G(d,p) basis set.[2][3][4][9] This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find the configuration with the lowest potential energy, representing the most stable conformation of the molecule.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory.[10][11][12][13] This analysis serves two primary purposes:

- Confirmation of Minimum Energy Structure: The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[12]
- Thermodynamic Properties: The calculated vibrational frequencies are used to determine various thermodynamic parameters, including the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and Gibbs free energy, based on principles of statistical mechanics.[14][15][16][17]

3. Electronic Property Calculations: Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. The Mulliken population analysis is a common method for estimating partial atomic charges, which provides insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.[18][19][20][21][22]

## Data Presentation

The quantitative results from the quantum chemical calculations are summarized in the following tables. Note: The data presented here is illustrative for **3-(1-Phenylethyl)phenol**,

based on typical results for similar phenolic compounds, as specific experimental or published computational data for this exact molecule is not available.

Table 1: Optimized Geometrical Parameters (Selected)

Parameter	Bond/Angle/Dihedral	Value
Bond Lengths (Å)	C-O (Phenolic)	1.365
O-H (Phenolic)	0.962	109.1
C-C (Ethyl Bridge)	1.538	
Bond Angles (°)	C-O-H	
C-C-C (Ethyl Bridge)	112.5	-125.4
Dihedral Angles (°)	C-C-C-C (Ring-Bridge-Ring)	

Table 2: Calculated Electronic Properties

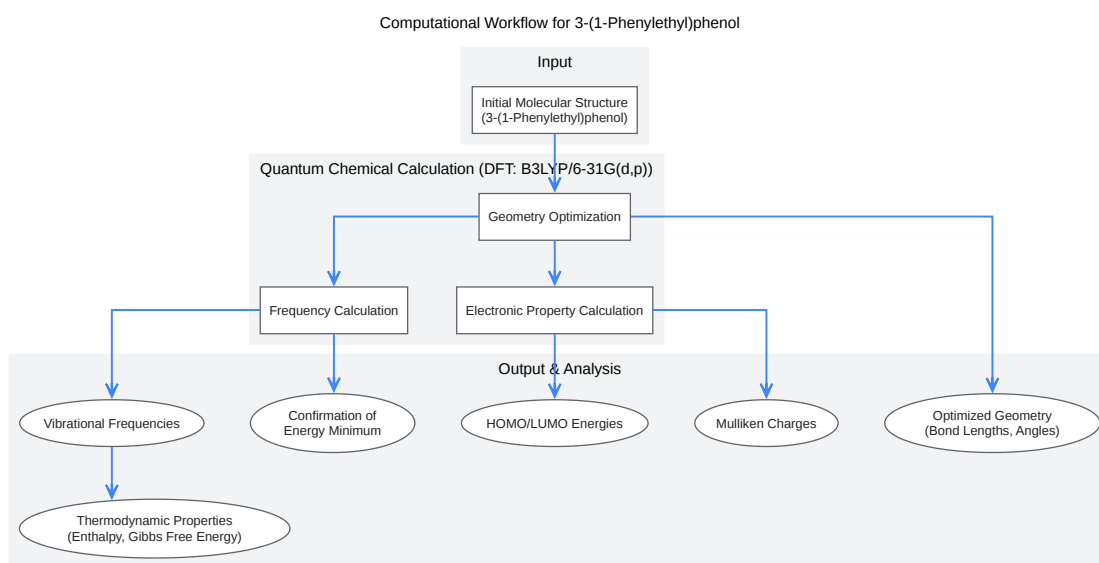
Property	Value
HOMO Energy	-5.98 eV
LUMO Energy	-0.85 eV
HOMO-LUMO Gap ( $\Delta E$ )	5.13 eV
Dipole Moment	2.15 Debye
Mulliken Atomic Charges (e)	
O (Phenolic)	-0.75
H (Hydroxyl)	+0.42
C (Attached to OH)	+0.28

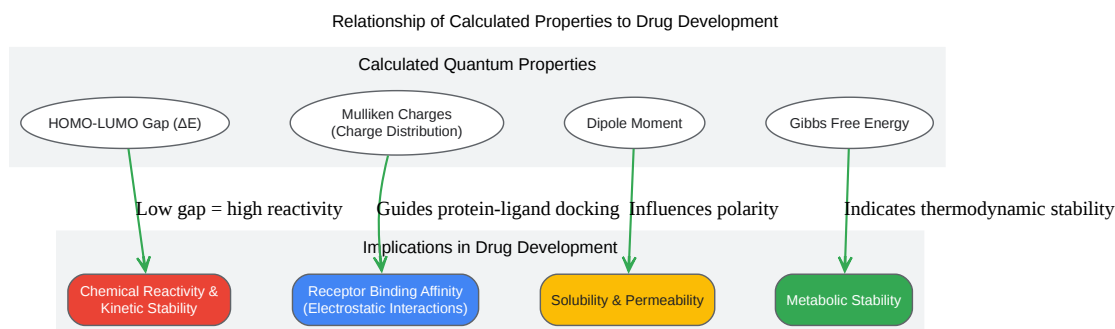
Table 3: Calculated Thermodynamic Properties (at 298.15 K and 1 atm)

Property	Value
Zero-Point Vibrational Energy (ZPVE)	155.3 kcal/mol
Thermal Correction to Enthalpy	16.8 kcal/mol
Thermal Correction to Gibbs Free Energy	54.2 kcal/mol
Total Entropy (S)	125.4 cal/mol·K

## Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the logical connections between the calculated properties and their practical implications.





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